Harman

Monoamine oxidase Neuropharmacology Selectivity profiling

Dual MAO isoform studies fail when using harmine (low oral exposure) or harmaline (10,000-fold A-selective). Harman provides the essential near-10-fold balanced MAO-A/B profile for dopamine/serotonin co-metabolism research. - **Oral bioavailability:** 19% (6-fold higher than harmine) | AUC: 2.7-fold greater - **MAO selectivity:** ~10-fold A/B preference (vs. 10,000-fold for harmaline) - **LogP:** 3.36 (highest among tested β-carbolines for membrane partitioning) - **Blood biomarker:** 2.3-fold elevated in essential tremor patients (harmine negative) Supplied as a certified reference standard. Available for immediate R&D shipment.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 21655-84-5; 486-84-0
Cat. No. B15607924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarman
CAS21655-84-5; 486-84-0
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
InChIInChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3
InChIKeyPSFDQSOCUJVVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harman: β-Carboline Scaffold & Pharmacological Identity


Harman (harmane, 1‑methyl‑β‑carboline) is a naturally occurring heterocyclic amine belonging to the β‑carboline alkaloid family, widely distributed in tobacco smoke, cooked foods, and medicinal plants such as Peganum harmala [1]. It functions as a reversible inhibitor of monoamine oxidase (MAO) with a balanced A/B selectivity profile and interacts with imidazoline I2 receptors, voltage‑gated ion channels, and acetylcholinesterase [2]. Unlike many in‑class analogs, harmane exhibits a distinct combination of moderate MAO‑A/‑B inhibition, high oral bioavailability relative to harmine, and blood‑brain barrier penetrance, making it a versatile reference standard for neuropharmacology, toxicology, and biomarker discovery [3].

β-Carboline reference standard for neuropharmacology and toxicology studies
Supports dual MAO-A/B inhibition research with reported balanced selectivity
Reported blood-brain barrier penetrance and rodent systemic exposure context

Why Harman Cannot Be Replaced by Analogous Alkaloids


Despite sharing the β‑carboline core, harmane, harmine, harmaline, and norharman diverge substantially in MAO isoform selectivity, systemic exposure, cytotoxicity profiles, ion‑channel potency, and blood‑biomarker specificity [1]. For example, harmaline is a 10 000‑fold selective MAO‑A inhibitor whereas harmane exhibits only a 10‑fold preference, precluding functional interchangeability in studies of dual MAO‑A/B modulation [2]. Similarly, harmane achieves 6‑fold higher oral bioavailability than harmine, meaning dose‑to‑dose substitution would confound in vivo pharmacokinetic endpoints [3]. These compound‑specific properties make harmane the mandatory choice for protocols that demand defined MAO‑A/B balance, superior oral exposure, or a validated blood biomarker for essential tremor.

MAO-A/B selectivity ratio differs substantially (≈10-fold vs >10 000-fold); dual-pathway interpretation may not transfer.
Oral bioavailability context may shift (reported 6-fold difference in rats); in-vivo pharmacokinetic endpoints may be confounded by dose-to-dose substitution.
Blood biomarker context may not replicate; harmine lacks the reported tremor-associated elevation, risking false-negative readouts in essential tremor research.

Harman vs. Analogs: Quantitative Evidence


MAO-A/B Selectivity: Balanced vs. Highly Selective Inhibition

In human MAO preparations, harmane demonstrates approximately 10‑fold selectivity for MAO‑A over MAO‑B, with an I50 of 5 × 10⁻⁷ M (0.5 μM) for MAO‑A and 5 × 10⁻⁶ M (5 μM) for MAO‑B [1]. In the same study, harmaline displayed 10 000‑fold selectivity, being 10 000 times more potent an inhibitor of MAO‑A than of MAO‑B [1]. This quantitative difference in selectivity defines harmane as a dual‑target MAO inhibitor, whereas harmaline functions essentially as a MAO‑A‑specific probe.

MAO Selectivity Profile
Head-to-head
Harman
≈10-fold A-selective (I50 A 0.5 µM / B 5 µM)
Harmaline
≈10 000-fold MAO-A-selective
Selectivity ratio explicitly stated
Reported dual-target profile supports co-modulation studies.
Human MAO preparations; substrates at Km.
Monoamine oxidase Neuropharmacology Selectivity profiling

Oral Bioavailability: Superior Systemic Exposure

After a single oral dose of 20 mg/kg in male Sprague‑Dawley rats, harmane achieved an absolute bioavailability (F) of 19%, compared with only 3% for harmine [1]. The area under the blood concentration–time curve (AUC) following intravenous administration (0.5 mg/kg) was 2.7‑fold greater for harmane than for harmine, and systemic clearance (CLs) of harmine (103.2 mL/kg/min) was twice that of harmane (52.2 mL/kg/min) [1]. Harmane also exhibited a longer absorption phase (lower Ka) yet higher Cmax and total exposure, indicating more complete gastrointestinal absorption [1].

Oral Bioavailability
Head-to-head
Harman
F=19%, AUC 2.7× vs harmine, CLs 52.2 mL/kg/min
Harmine
F=3%, CLs 103.2 mL/kg/min
Rat oral 20 mg/kg; i.v. 0.5 mg/kg
Reported higher systemic exposure supports in-vivo pharmacokinetic studies.
Sprague-Dawley rat model; HPLC quantification.
Pharmacokinetics In vivo dosing Bioavailability

Cytotoxicity Advantage in MDR Cancer Cells

In the MDR1‑overexpressing EPG85.257RDB gastric adenocarcinoma cell line, the 72‑h IC50 of harmane was 120 µM, compared with 261 µM for harmine and 217 µM for norharman [1]. In the MRP1‑overexpressing A2780 ovarian adenocarcinoma line, harmane IC50 was 69 µM, while harmine required 160 µM and norharman required 453 µM [1]. Harmane also possessed the highest lipophilicity (calculated logP = 3.36) among the three alkaloids, correlating with its superior membrane permeability and cytotoxic potency [1].

Cytotoxicity (MDR cells)
Head-to-head
Harman
IC50 120 µM (gastric), 69 µM (ovarian); logP 3.36
Harmine / Norharman
Harmine 261/160 µM; Norharman 217/453 µM
MTT 72 h; MDR1/MRP1 overexpressing lines
Reported 2‑fold greater intrinsic cytotoxicity; context‑dependent.
Gastric EPG85.257RDB and ovarian A2780 adenocarcinoma cells.
Cancer pharmacology Cytotoxicity Multidrug resistance

Calcium Channel Blockade: More Potent Than Harmaline

Using whole‑cell patch‑clamp recordings in cultured dorsal root ganglion neurons of 3‑week‑old rats, harmane reduced voltage‑gated calcium channel currents (ICa(V)) with an IC50 of 75.8 µM, whereas the structural analog harmaline exhibited a significantly higher IC50 of 100.6 µM (P < 0.001) [1]. Both compounds inhibited sustained (L/N‑type) calcium current predominantly and displayed Hill coefficients near 1, with threshold concentrations around 10 µM [1].

CaV Channel Blockade
Head-to-head
Harman
IC50 75.8 µM
Harmaline
IC50 100.6 µM
P
Supports ion-channel modulation research.
Rat DRG neurons; whole-cell patch clamp.
Blood Biomarker Specificity
Cross-study
Harman
ET median 5.21 vs control 2.28 g⁻¹⁰/mL (P=0.005)
Harmine
No significant difference (P=0.20)
Human whole blood, 100 ET / 100 controls
Reported elevation in essential tremor; context‑specific biomarker.
HPLC quantification; frequency-matched on age, sex, ethnicity.
Ion channel pharmacology Electrophysiology Neuroprotection

Essential Tremor Biomarker Specificity

In a case‑control study of 100 essential tremor (ET) patients and 100 matched controls, the median blood harmane concentration was 5.21 g⁻¹⁰/mL in cases versus 2.28 g⁻¹⁰/mL in controls (P = 0.005) [1]. In the same cohort, the mean log blood concentration of harmine did not differ significantly between cases and controls (0.20 ± 0.48 vs 0.10 ± 0.65 g⁻¹⁰/mL; P = 0.20) [1]. Consequently, 62% of ET cases but only 39% of controls exhibited a high log harmane concentration (P = 0.001) [1].

Blood Biomarker Specificity
Cross-study
Harman
ET median 5.21 vs control 2.28 g⁻¹⁰/mL (P=0.005)
Harmine
No significant difference (P=0.20)
Human whole blood, 100 ET / 100 controls
Reported elevation in essential tremor; context‑specific biomarker.
HPLC quantification; frequency-matched on age, sex, ethnicity.
Essential tremor Biomarker validation Clinical neurochemistry

Harman Research and Industrial Applications


Dual MAO-A/B Inhibition in Neuropharmacology

When experimental design requires simultaneous, moderate inhibition of both MAO isoforms within the same pharmacokinetic compartment, harmane is the only β‑carboline standard that provides a near‑10‑fold balanced MAO‑A/‑B profile [1]. Harmaline (10 000‑fold A‑selective) or norharman (predominantly MAO‑A) cannot replicate this dual‑target activity, making harmane essential for mechanistic studies of dopamine and serotonin co‑metabolism.

In Vivo Pharmacokinetic & Toxicokinetic Profiling

For oral dosing experiments in rodents, harmane’s 6‑fold higher absolute bioavailability (19%) and 2.7‑fold greater AUC compared to harmine reduce the variability of systemic exposure and enable lower oral doses to achieve target blood concentrations [2]. This makes harmane the compound of choice for chronic feeding studies and neurotoxicological exposure models.

Multidrug Resistance (MDR) Reversal Screening in Oncology

In gastric and ovarian adenocarcinoma models, harmane shows 2.2‑ to 2.5‑fold greater intrinsic cytotoxicity than harmine and reduces daunorubicin IC50 more strongly [3]. Its highest lipophilicity (logP = 3.36) among the three tested β‑carbolines correlates with greater membrane partitioning, supporting harmane as a lead chemosensitizer scaffold for MDR1‑ and MRP1‑overexpressing cancers.

Essential Tremor Biomarker Validation & Epidemiology

Because only harmane, not harmine, shows a statistically significant 2.3‑fold elevation in the blood of essential tremor patients versus controls [4], any clinical or population‑based study aiming to correlate β‑carboline exposure with tremor severity must utilize harmane as the primary analyte. Substitution with harmine would miss the disease‑associated signal entirely.

Application
Selection Property
Validation Focus
Dual MAO-A/B Inhibition Research
Reported balanced MAO-A/B selectivity (≈10-fold)
Dopamine/serotonin co-metabolism endpoint interpretation
In-vivo Pharmacokinetic Profiling
Reported 6-fold higher oral bioavailability vs harmine
Systemic exposure reproducibility in rodent models
MDR Chemosensitizer Screening
Reported intrinsic cytotoxicity in MDR1/MRP1 lines
Chemosensitizer assay endpoints (daunorubicin co-treatment)
Essential Tremor Biomarker Research
Reported blood elevation in ET patients vs controls
Epidemiological association study validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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